molecular formula C10H17F2N3 B11739029 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine

1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine

Cat. No.: B11739029
M. Wt: 217.26 g/mol
InChI Key: HPFDXRQVDKPNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is a chemical research reagent featuring a pyrazole core, a privileged scaffold in the development of bioactive molecules . This compound is specifically designed for research applications in medicinal chemistry and agrochemical discovery. The presence of the difluoromethyl group is a common strategy in modern drug design to fine-tune properties like metabolic stability, lipophilicity, and membrane permeability . The core pyrazole structure is recognized as a pharmacologically important active scaffold, present in compounds with a wide range of biological activities . While the specific profile of this derivative is under investigation, analogous pyrazole-based compounds have demonstrated significant potential as inhibitors of protein glycation, and as antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents . In the agrochemical sector, structurally similar difluoromethylpyrazole carboxylic acids are key intermediates in a major class of succinate dehydrogenase inhibitor (SDHI) fungicides . The pentylamine side chain in this particular analogue may be explored for its influence on the molecule's overall physicochemical properties and its interaction with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine

InChI

InChI=1S/C10H17F2N3/c1-3-4-5-6-13-9-7-15(10(11)12)14-8(9)2/h7,10,13H,3-6H2,1-2H3

InChI Key

HPFDXRQVDKPNLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1C)C(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine, this necessitates a substituted 1,3-diketone precursor containing the difluoromethyl group. Patent WO2014120397A1 details a Claisen condensation approach using alkyl difluoroacetoacetate intermediates, where sodium enolates are acidified with in situ-generated carbonic acid (CO₂/H₂O) to yield α-difluoro-β-keto esters. Adapting this, a hypothetical precursor such as ethyl 4,4-difluoro-3-oxopentanoate could react with methylhydrazine under controlled conditions.

Critical parameters include:

  • Temperature : Maintaining -10°C to 0°C during methylhydrazine addition suppresses undesired regioisomers.

  • Base selection : Weak bases (e.g., K₂CO₃) in aqueous-organic two-phase systems enhance regioselectivity toward the 1,3,4-trisubstituted pyrazole.

  • Solvent system : Toluene/water mixtures facilitate phase separation, simplifying product isolation.

Regiochemical Control in Ring Closure

Achieving the desired 1,3,4-substitution pattern requires precise control over cyclization. CN111362874B demonstrates that low-temperature (-30°C) condensation of α-difluoroacetyl intermediates with methylhydrazine in the presence of KI catalysts yields >95% regioselectivity for the 3-difluoromethyl isomer. This aligns with the observation that electron-withdrawing groups (e.g., difluoromethyl) direct hydrazine attack to the β-keto position. For the target compound, introducing the N-pentyl group post-cyclization may mitigate steric hindrance during ring closure.

Difluoromethylation Techniques

Direct Incorporation via Difluoroacetyl Halides

Patent CN111362874B employs 2,2-difluoroacetyl chloride in a substitution/hydrolysis sequence to install the difluoromethyl group. Applied to the target molecule, this would involve reacting a β-keto ester with difluoroacetyl chloride under basic conditions, followed by hydrolysis to yield a difluoroacetylated intermediate. Key considerations include:

  • Acid-binding agents : Triethylamine or DMAP neutralizes HCl byproducts, preventing undesired side reactions.

  • Solvent polarity : Dichloromethane or THF optimizes reactivity while maintaining solubility of intermediates.

Integrated Synthetic Routes

Sequential Approach: Ring Formation → Difluoromethylation → Alkylation

Step 1 : Cyclocondensation of ethyl 4-oxopentanoate with methylhydrazine in toluene/H₂O (K₂CO₃, -10°C) yields 3-methyl-1H-pyrazol-4-ol.
Step 2 : Treatment with difluoroacetyl chloride in CH₂Cl₂ (DMAP, 0°C) introduces the difluoromethyl group.
Step 3 : Conversion of the hydroxyl to a leaving group (e.g., mesylation) followed by pentylamine displacement in DMF at 60°C provides the target compound.

Convergent Synthesis via Prefunctionalized Intermediates

Synthesizing a pre-aminated diketone derivative could streamline the process:
Intermediate : Ethyl 4-(pentylamino)-4,4-difluoro-3-oxopentanoate
Cyclization : React with methylhydrazine in two-phase toluene/Na₂CO₃(aq) at -5°C.

Optimization Challenges and Solutions

ParameterChallengeSolutionSource
RegioselectivityFormation of 1,5-regioisomerUse two-phase system with K₂CO₃
Difluoromethyl PurityHydrolysis of CF₂ groupLow-temperature (-30°C) condensation
N-Alkylation YieldCompeting elimination reactionsPolar aprotic solvents (DMF, DMSO)
Work-up ComplexityEmulsion formationToluene/petroleum ether crystallization

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group (-NH-pentyl) undergoes alkylation and acylation under standard conditions.

Key Data:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-pentyl-N-methyl derivative78%
AcylationAcCl, Et₃N, THF, 0°C → RTAcetylated amine85%
  • Mechanistic Notes:

    • Alkylation proceeds via an SN2 mechanism in polar aprotic solvents like DMF .

    • Acylation requires base (e.g., Et₃N) to deprotonate the amine, enhancing nucleophilicity .

Nucleophilic Substitution at Difluoromethyl Group

The difluoromethyl (-CF₂H) group participates in nucleophilic substitution under basic conditions.

Example Reaction:

\text{CF}_2\text{H} + \text{NaOCH}_3 \rightarrow \text{CF}_2\text{OCH}_3 + \text{HF} \quad (\text{Yield: 62%[3][6]})

Factors Influencing Reactivity:

  • Solvent: Polar solvents (e.g., THF, DCM) improve reaction rates .

  • Catalysts: KI or NaI enhances substitution efficiency by stabilizing transition states .

Cyclization and Ring-Opening Reactions

The pyrazole ring undergoes cyclization with electrophilic reagents or ring-opening under strong acidic/basic conditions.

Reported Transformations:

  • Cyclization with POCl₃: Forms fused pyrazolo[3,4-b]pyridine derivatives at 110°C (Yield: 70–75% ).

  • Ring-Opening: Concentrated H₂SO₄ cleaves the ring to yield linear amines (Yield: 40%).

Key Conditions:

ReactionConditionsByproducts
CyclizationPOCl₃, toluene, 110°CHCl gas
Acidic ring-openingH₂SO₄ (conc.), 100°C, 2hNH₃, CO₂

Oxidation:

The pentyl chain oxidizes to a ketone or carboxylic acid under strong oxidizing agents:

\text{C}_5\text{H}_{11} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{C}_4\text{H}_9\text{COOH} \quad (\text{Yield: 55%[9][11]})

Reduction:

  • The difluoromethyl group resists reduction, but the pyrazole ring can be hydrogenated under high-pressure H₂ with Pd/C (Yield: 68%).

Catalytic Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates.

Case Study:

  • Suzuki Coupling: Bromination at C5 followed by reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) yields biaryl derivatives (Yield: 73% ).

Biological Activity and Mechanistic Implications

The compound inhibits fungal succinate dehydrogenase (SDH) via binding to the ubiquinone site.

Structural Determinants of Activity:

FeatureRole in SDH Inhibition
Difluoromethyl groupEnhances electronegativity
N-pentyl chainImproves membrane permeability

Stability and Degradation

  • Thermal Stability: Decomposes above 200°C, releasing HF and NH₃ .

  • Photodegradation: UV light induces C-F bond cleavage (t₁/₂ = 48h in sunlight ).

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine typically involves multi-step processes starting from accessible precursors. The difluoromethylation of pyrazole derivatives is a common method used to achieve this compound.

Chemistry

1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine serves as a building block in organic synthesis. Its difluoromethyl group enhances the stability and reactivity of the compound, making it suitable for developing fluorinated heterocycles.

Biology

The compound is being studied for its potential biological activities. Research indicates that pyrazole derivatives can exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential. Its unique structure may contribute to enhanced biological activity, making it a candidate for drug development.

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine, can inhibit cell proliferation in cancer cell lines. For example:

Cell LineIC50 (mg/mL)Growth Inhibition (%)
HepG2 (liver)7354.25
HeLa (cervical)8438.44

In a comparative study, an analog of this compound showed selective targeting of cancerous cells while sparing normal fibroblasts, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives possess significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:

CompoundCOX Inhibition (%)
1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amineTBD
Traditional NSAIDs (e.g., Diclofenac)High

This suggests that the compound may offer therapeutic benefits with potentially fewer side effects compared to conventional non-steroidal anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : 1H-pyrazole.
  • Substituents :
    • 1-(Difluoromethyl): Enhances stability and electronegativity.
    • 3-Methyl: Contributes to steric bulk and hydrophobicity.
    • N-Pentylamine at position 4: Increases lipophilicity compared to shorter alkyl chains.

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes structural and physicochemical differences between the target compound and analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine C₁₀H₁₇F₂N₃ 229.26 1-(CF₂H), 3-CH₃, 4-NH-pentyl High lipophilicity; potential CNS activity N/A
1-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine C₁₁H₁₆ClF₂N₅ 291.73 1-(CF₂H), 3-CH₃, 4-NH-(dimethylpyrazole) Enhanced steric bulk; possible kinase inhibition
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.14 1-C₂H₅, 3-CF₃ Moderate solubility; thermal stability
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 4-Cl, 1-(3-F-benzyl) Halogenated aromatic interactions
1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine C₅H₇F₂N₃ 147.13 1-(CF₂H), 4-CH₃ Compact structure; high volatility

Substituent Effects on Physicochemical Properties

  • Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group (CF₂H) in the target compound offers reduced electronegativity compared to trifluoromethyl (CF₃) but retains metabolic resistance to oxidative degradation. This makes it less polar than CF₃-bearing analogs like 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine .
  • Pentyl Chain vs. In contrast, the dimethylpyrazole group in CAS 1856040-40-8 adds rigidity and hydrogen-bonding capacity .
  • Halogenation : Chlorine or fluorine at position 4 (e.g., 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine) introduces halogen bonding, which can enhance target binding affinity in enzyme inhibition .

Biological Activity

1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including a difluoromethyl group and a pentyl substituent. Its molecular formula is C10H18ClF2N3C_{10}H_{18}ClF_{2}N_{3} with a molecular weight of 253.72 g/mol . This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in antifungal applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

1 Difluoromethyl 3 methyl N pentyl 1H pyrazol 4 amine\text{1 Difluoromethyl 3 methyl N pentyl 1H pyrazol 4 amine}
PropertyValue
Molecular FormulaC10H18ClF2N3
Molecular Weight253.72 g/mol
CAS Number1856047-39-6

Preliminary studies suggest that 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine may function as an enzyme inhibitor . Its design allows it to bind to specific active sites on enzymes, thereby modulating various biochemical pathways. Similar compounds have shown antifungal properties, indicating that this compound might exhibit comparable activities against certain pathogens .

Interaction Studies

Research indicates that this compound interacts with enzymes involved in metabolic pathways. The binding affinity of the compound to these enzymes is crucial for its potential therapeutic applications. Further investigations are required to elucidate the precise mechanisms through which it exerts its biological effects.

Antifungal Properties

The antifungal activity of pyrazole derivatives has been well documented, with many exhibiting significant efficacy against various fungal pathogens. For instance, a related study highlighted that derivatives of difluoromethyl pyrazoles displayed moderate to excellent antifungal activities against several phytopathogenic fungi . The specific activity of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine against these pathogens remains to be fully characterized but is anticipated based on structural similarities.

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. It may inhibit enzymes such as succinate dehydrogenase (SDH), which is crucial in various metabolic pathways. Molecular docking studies have suggested that the carbonyl oxygen atom in related compounds forms hydrogen bonds with key amino acids in the active site of SDH, indicating a similar potential for 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine .

Case Studies and Research Findings

  • Antifungal Activity Assessment : In vitro studies have demonstrated that several pyrazole derivatives effectively inhibit mycelial growth of various fungi. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity than standard fungicides like boscalid .
  • Enzyme Interaction Studies : A study focusing on the structure-activity relationship (SAR) of difluoromethyl pyrazole derivatives revealed promising results in inhibiting key metabolic enzymes, suggesting that further optimization could enhance their efficacy and selectivity .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidStructureUsed as an intermediate in fungicides; inhibits succinate dehydrogenase.
IsopyrazamStructureA known fungicide effective against various fungal pathogens.
SedaxaneStructureAnother fungicide with a similar mechanism of action against succinate dehydrogenase.

The uniqueness of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine lies in its specific combination of functional groups, which may enhance its lipophilicity and biological activity compared to other pyrazole derivatives lacking such features .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine?

Methodological Answer:
The synthesis typically involves multi-step condensation and functionalization. A plausible route includes:

Core Pyrazole Formation : React 3-methyl-1H-pyrazol-4-amine with difluoromethylating agents (e.g., difluorocarbene precursors) under basic conditions to introduce the difluoromethyl group at the N1 position.

N-Pentylation : Treat the intermediate with pentyl bromide or iodide in the presence of a base (e.g., Cs₂CO₃) and a polar aprotic solvent (e.g., DMF or DMSO) to achieve selective N-alkylation.

Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization for isolation .
Key Parameters : Optimize reaction time (24–48 hours) and temperature (60–80°C) to avoid side reactions like over-alkylation.

How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts:
    • Difluoromethyl (-CF₂H) protons appear as a triplet (δ ~6.0–6.5 ppm, 2JHF^2J_{HF} ~50 Hz).
    • N-Pentyl chain protons show resonances at δ 0.8–1.6 ppm.
    • Pyrazole ring carbons resonate at δ 140–160 ppm in ¹³C NMR .
  • HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 245.17) with <2 ppm error .
  • IR Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-Crystal XRD : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement .
    • Example parameters: Triclinic space group (P1), unit cell dimensions (e.g., a = 8.5 Å, b = 9.8 Å, c = 10.4 Å), and torsion angles to confirm pentyl chain orientation .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement and assess disorder .

What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to compute electrostatic potential surfaces and HOMO-LUMO gaps, correlating with nucleophilic/electrophilic sites .
  • Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to pyrazole-NH and hydrophobic interactions with the pentyl chain .

How to address contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .
  • Metabolic Stability Assays : Compare hepatic microsomal degradation rates (e.g., human vs. rodent) to explain species-specific discrepancies .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.